molecular formula C20H26N2O5S B8321331 MMP3 inhibitor 2

MMP3 inhibitor 2

Cat. No.: B8321331
M. Wt: 406.5 g/mol
InChI Key: VKUYLANQOAKALN-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Functional Characteristics of MMP-3

MMP-3, also termed stromelysin-1, is a 475–478 amino acid protein comprising four domains: a propeptide, catalytic domain, hinge region, and hemopexin domain. The catalytic domain contains a zinc-binding motif (HEXXHXXGXXH) critical for substrate hydrolysis, while the hemopexin domain mediates interactions with ECM components. MMP-3 exhibits broad substrate specificity, degrading collagen types II, III, IV, IX, and X; proteoglycans; fibronectin; and laminin. It also activates pro-MMP-1, -7, and -9, amplifying ECM degradation cascades.

Role of MMP-3 in Extracellular Matrix Remodeling and Disease Pathogenesis

MMP-3 is indispensable for physiological processes like tissue repair and embryogenesis. However, its overexpression correlates with pathological ECM destruction in osteoarthritis, where it degrades articular cartilage collagen and proteoglycans. In neurodegenerative diseases, MMP-3 cleaves α-synuclein into neurotoxic fragments, exacerbating Lewy body formation in Parkinson’s disease. MMP-3 also disrupts the blood-brain barrier post-traumatic brain injury and promotes tumor angiogenesis and metastasis.

Properties

Molecular Formula

C20H26N2O5S

Molecular Weight

406.5 g/mol

IUPAC Name

(2R)-2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-4-methylpentanamide

InChI

InChI=1S/C20H26N2O5S/c1-15(2)13-19(20(23)21-24)22(14-16-7-5-4-6-8-16)28(25,26)18-11-9-17(27-3)10-12-18/h4-12,15,19,24H,13-14H2,1-3H3,(H,21,23)/t19-/m1/s1

InChI Key

VKUYLANQOAKALN-LJQANCHMSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)NO)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC(C)CC(C(=O)NO)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Olefination and Itaconate Intermediate Formation

The synthesis of MMP-3 inhibitors often begins with the construction of a chiral 2-alkyl succinate core, a structural motif critical for zinc-binding and enzymatic inhibition. A seminal approach, demonstrated in the synthesis of UK-370,106 (a potent MMP-3 inhibitor), involves a Horner-Wadsworth-Emmons olefination reaction to generate a β-substituted itaconate intermediate. Starting from 5-bromo-2-iodotoluene, sequential Suzuki-Miyaura coupling and oxidation yield a biarylpropanal derivative. This aldehyde is then condensed with a phosphonosuccinate ester under basic conditions, selectively producing the trans-configured itaconate with high stereochemical fidelity.

The choice of phosphonate reagent (e.g., 10 in reference) ensures regioselectivity, while mild reaction conditions (0°C to room temperature, tetrahydrofuran solvent) prevent epimerization. Crystallization of the itaconate intermediate (12 ) enables purification to >98% purity, a crucial step for large-scale manufacturing.

Rhodium- and Ruthenium-Catalyzed Hydrogenation

The itaconate intermediate undergoes catalytic asymmetric hydrogenation to install the chiral center. Rhodium complexes ligated with phosphine ligands (e.g., (R)-BINAP or (S)-SegPhos) achieve enantiomeric excess (ee) values of 86–96% under 50–100 psi H₂ pressure. Ruthenium catalysts, such as [Ru(COD)(2-methylallyl)₂] with (S)-SynPhos, offer comparable stereoselectivity but require higher pressures (200–300 psi). Key parameters influencing ee include:

  • Solvent polarity : Methanol enhances catalyst solubility and substrate interaction.

  • Temperature : Optimal activity occurs at 25–40°C; higher temperatures reduce enantioselectivity.

  • Additives : Stoichiometric amounts of NH₄PF₆ improve cationic rhodium complex stability.

The hydrogenated succinate (2 ) is isolated via aqueous workup and recrystallization, yielding a key building block for subsequent functionalization.

Sulfonamide-Based Derivatization Strategies

Dihydropyrazole Sulfonamide Synthesis

Recent advancements in MMP-3 inhibitor design emphasize sulfonamide derivatives for enhanced selectivity. Wang et al. developed a series of dihydropyrazole sulfonamides through a three-step protocol:

  • Sulfonylation : Reaction of 2-hydroxyphenyl hydrazine with aryl sulfonyl chlorides in dichloromethane (DCM) at 0°C.

  • Cyclization : Treatment with acetylenedicarboxylate in ethanol under reflux to form the dihydropyrazole core.

  • Functionalization : Introduction of hydrophobic groups (e.g., 4-nitrobenzyl) via nucleophilic substitution.

Compound 10 (IC₅₀ = 0.33 µM against MMP-2) exemplifies this approach, though structural analogs targeting MMP-3 would substitute the sulfonamide moiety with MMP-3-specific pharmacophores.

Microwave-Assisted Coupling Reactions

Microwave irradiation accelerates coupling reactions critical for introducing zinc-binding groups. Albelwi et al. synthesized triazole-linked sulfonamides (e.g., compound 17 ) by irradiating a mixture of azide and alkyne precursors at 120°C for 15 minutes. This method reduces reaction times from hours to minutes while maintaining yields >80%. The triazole ring enhances metabolic stability, a common challenge in hydroxamate-based inhibitors.

Comparative Analysis of Synthetic Methods

The table below contrasts three predominant methodologies for MMP-3 inhibitor synthesis:

MethodKey AdvantagesLimitationsEnantiomeric ExcessScalability
Catalytic HydrogenationHigh stereoselectivity; crystalline intermediatesRequires specialized catalysts86–96%Industrial feasible
Sulfonamide CyclizationModular design; tunable selectivityMulti-step purification neededN/AModerate
Microwave SynthesisRapid synthesis; improved yieldsEquipment-dependentN/ALab-scale

Catalytic hydrogenation remains the gold standard for installing chiral centers, whereas microwave methods offer expediency for early-stage drug discovery.

Challenges in Synthesis and Scalability

Polymorphism and Crystallization

MMP-3 Inhibitor 2’s efficacy depends on its solid form, as polymorphic variations alter bioavailability. The biarylpropyl groups in UK-370,106 form hydrophobic pockets that stabilize the crystal lattice via π-π stacking. To replicate this in MMP-3 Inhibitor 2, solvent-antisolvent crystallization using ethanol/water mixtures (70:30 v/v) is recommended, yielding a thermodynamically stable form.

Mercury-Based Activation Reagents

APMA (4-aminophenylmercuric acetate), used to activate pro-MMP-3 in biochemical assays, poses safety challenges due to mercury toxicity. Alternative activators (e.g., trypsin) are less effective, necessitating stringent handling protocols during inhibitor testing .

Chemical Reactions Analysis

Types of Reactions

®-2-[Benzyl[(4-methoxyphenyl)sulfonyl]amino]-4-methylpentanehydroximic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Cancer Therapy

MMP3 inhibitor 2 has shown promise in cancer treatment by targeting tumor microenvironments and inhibiting tumor cell invasion and metastasis. Studies indicate that MMP-3 contributes to tumor progression by facilitating the degradation of extracellular matrix components, thus promoting cancer cell migration.

  • Case Study : A study demonstrated that the combined treatment of this compound with oncolytic viruses significantly enhanced anti-tumor effects in glioma cells. The mechanism involved the modulation of Erk1/2 and NF-κB signaling pathways, which are critical for tumor cell proliferation and invasion .
Study Findings Mechanism
Oncolytic Virus TherapyEnhanced tumor regressionModulation of Erk1/2 and NF-κB pathways

Inflammation Modulation

MMP-3 is involved in inflammatory processes, making its inhibition a potential strategy for treating inflammatory diseases. Research indicates that this compound can reduce inflammation by modulating cytokine release and inhibiting macrophage activity.

  • Case Study : In a model of acute respiratory distress syndrome (ARDS), inhibition of MMP-3 reduced lung injury and inflammation induced by bacterial lipopolysaccharide (LPS). The study highlighted that elevated levels of MMP-3 were associated with increased vascular permeability and lung tissue damage .
Study Findings Mechanism
ARDS ModelReduced lung injuryDecreased endothelial barrier disruption

Tissue Repair and Regeneration

MMP-3 plays a dual role in tissue repair; while it is involved in matrix remodeling, excessive activity can hinder healing processes. This compound has been evaluated for its potential to enhance tissue regeneration.

  • Case Study : In a pulpitis model, treatment with MMP-3 led to significant regeneration of pulp tissue with vascularization and nerve formation. The inhibition of MMP-3 activity abolished these regenerative effects, suggesting that controlled inhibition may promote healing .
Study Findings Mechanism
Pulpitis ModelEnhanced tissue regenerationModification of hyaluronan-associated proteins

Pharmacological Insights

The pharmacological properties of this compound have been investigated to optimize its efficacy and selectivity. Several studies have focused on the structure-activity relationship (SAR) of various inhibitors.

Selectivity and Potency

Recent advancements have identified compounds with improved selectivity for MMP-3 over other metalloproteinases. For instance, a compound with a Ki value of 15 nM demonstrated high specificity for MMP-3 while exhibiting minimal cytotoxicity against normal cells .

Compound Ki Value (nM) Selectivity
Compound A15High
Compound B43Moderate

Mechanism of Action

The mechanism of action of ®-2-[Benzyl[(4-methoxyphenyl)sulfonyl]amino]-4-methylpentanehydroximic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare MMP3-targeting compounds based on mechanism, selectivity, and therapeutic applications, derived from the evidence:

Compound Target Selectivity Mechanism Key Findings Reference
AM-6 MMP3 Selective over MMP2 Conformation-selective binding Ensemble docking shows MMP3 dynamics enable selective inhibition; in vitro validation.
MMP3 Inhibitor VIII MMP3 Not specified Direct enzymatic inhibition Synergizes with itraconazole to suppress osteosarcoma cell proliferation.
TACE Inhibitor 28a TACE/MMPs 10× selectivity over MMP1/MMP3 Modified P2′ arginine mimetics Improved solubility and reduced off-target MMP activity; inhibits TNF-α in vivo.
Baicalin MMP3 expression Downregulates MMP3 Natural compound modulating mRNA/protein Suppresses gastric cancer cell migration via p53/TIMP3 upregulation and MMP3 downregulation.
Inhibitor 3 MT1-MMP/MMPs Selective for MT1-MMP over MMP2/MMP9 Covalent inhibition Reduces tumor cell invasion; highlights selectivity as a therapeutic advantage.

Key Comparative Insights:

Selectivity Mechanisms: AM-6 and computational S1′ site-targeted inhibitors prioritize conformational dynamics to achieve MMP3 specificity . In contrast, TACE inhibitor 28a uses electronic neutralization of its P2′ guanidine group to reduce MMP1/MMP3 cross-reactivity .

Baicalin highlights non-inhibitory approaches, modulating MMP3 expression via upstream pathways (e.g., p53/TIMP3) , which may reduce side effects compared to direct enzymatic inhibitors.

Challenges and Innovations: Broad-spectrum inhibitors (e.g., early MMP inhibitors) face toxicity due to MMP family homology . Modern strategies, such as cross-docking scoring and dynamic residue analysis, improve specificity by targeting unique MMP3 subpockets .

Q & A

Q. What assay protocols are recommended for initial screening of MMP3 inhibitor 2's enzymatic activity?

To assess enzymatic inhibition, use colorimetric assays with thiopeptide substrates (e.g., Ac-PLG-[2-mercapto-4-methyl-pentanoyl]-LG-OC2H5) in a 96-well microplate format. Include control inhibitors like NNGH to validate assay specificity. Avoid thiol-containing compounds, as they interfere with colorimetric detection .

Q. How should researchers validate target engagement of this compound in cellular models?

Combine quantitative PCR (qPCR) with the 2^(-ΔΔCT) method to measure relative changes in MMP3 expression post-inhibition. Normalize data to housekeeping genes (e.g., GAPDH) and validate results with proteomic assays (e.g., Western blot) to confirm protein-level inhibition .

Q. What in vivo models are appropriate for assessing this compound's functional effects?

Use Mmp3⁻/⁻ knockout mice to study behavioral and molecular phenotypes. For spatial learning and memory, employ the Morris water maze test. Contextual fear conditioning can evaluate synaptic plasticity changes linked to GABAergic inhibition .

Q. How do MMP3 inhibitors differ mechanistically from broad-spectrum MMP inhibitors?

MMP3 inhibitors target the S1′ substrate-binding pocket, which varies in flexibility across MMP isoforms. Use cross-docking studies to compare inhibitor binding across MMPs (e.g., MMP1, MMP2, MMP9) and prioritize compounds with >100-fold selectivity for MMP3 over other isoforms .

Advanced Research Questions

Q. How can computational modeling improve the selectivity profile of this compound?

Perform molecular dynamics simulations to analyze interactions with MMP3's S1′ site. Compare binding free energies (ΔG) using MMGBSA calculations to identify residues critical for selectivity. Validate predictions with in vitro IC50 profiling against MMP1, MMP2, and MMP9 .

Q. How to address contradictory data on this compound's efficacy in chemotherapy models?

Reconcile discrepancies by analyzing confidence intervals in efficacy metrics (e.g., tumor regression rates) and contextualize results with mechanistic studies. For example, MMP3 may cleave Fas ligand, altering apoptotic pathways; use siRNA knockdown to isolate MMP3-specific effects .

Q. What methods optimize this compound's pharmacokinetic-pharmacodynamic (PK-PD) relationship?

Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Prioritize compounds with low plasma protein binding (<90%) and evaluate bioavailability via AUC(0–24h) measurements in rodent models .

Q. How to integrate transcriptomic and proteomic data to identify off-target effects of this compound?

Leverage differential gene expression analysis (e.g., DESeq2) and functional enrichment (GO/KEGG) to map pathways perturbed by inhibition. Validate candidate off-targets (e.g., MMP7, TIMPs) with parallel reaction monitoring (PRM) mass spectrometry .

Q. What strategies mitigate MMP3 rebound activity after prolonged inhibitor treatment?

Design irreversible inhibitors (e.g., sulfonamide-based electrophiles) targeting MMP3's catalytic zinc ion. Monitor rebound via longitudinal zymography and adjust dosing intervals to maintain sub-nanomolar enzyme occupancy .

Q. How to resolve conflicting results in MMP3 inhibitor studies across different disease models?

Apply meta-analysis frameworks to aggregate data, adjusting for covariates like disease stage and model organism. Use Bayesian hierarchical models to quantify heterogeneity and identify context-dependent mechanisms .

Methodological Notes

  • Data Reporting: Adhere to ICMJE guidelines for statistical rigor. Report IC50 values with ≤3 significant figures and define significance thresholds (e.g., p < 0.01) .
  • Experimental Replication: Use ≥3 biological replicates for in vitro assays and power analyses to determine cohort sizes for in vivo studies .
  • Ethical Compliance: For human tissue studies, obtain implied consent via structured invitations detailing research aims and data anonymization protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.